molecular formula C18H24O5 B14504377 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid CAS No. 63139-01-5

3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid

Cat. No.: B14504377
CAS No.: 63139-01-5
M. Wt: 320.4 g/mol
InChI Key: SLBBETLGQKQVQT-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a benzoyl group substituted with two methoxy groups and a cyclopentane ring with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride . This intermediate is then reacted with a suitable cyclopentane derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the synthesis process. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The benzoyl group and methoxy substituents can interact with enzymes or receptors, influencing biological pathways. Detailed studies on its binding affinity and activity are necessary to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.

Properties

CAS No.

63139-01-5

Molecular Formula

C18H24O5

Molecular Weight

320.4 g/mol

IUPAC Name

3-(2,4-dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C18H24O5/c1-17(2)13(16(20)21)8-9-18(17,3)15(19)12-7-6-11(22-4)10-14(12)23-5/h6-7,10,13H,8-9H2,1-5H3,(H,20,21)

InChI Key

SLBBETLGQKQVQT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)C2=C(C=C(C=C2)OC)OC)C(=O)O)C

Origin of Product

United States

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